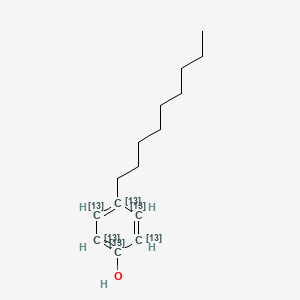

![molecular formula C10H16O4 B584093 2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester CAS No. 917877-01-1](/img/structure/B584093.png)

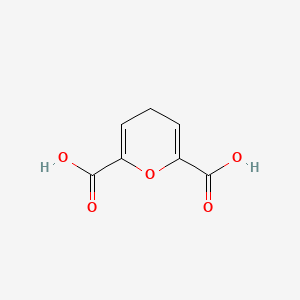

2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester, commonly known as ethyl lactate, is a colorless liquid with a fruity odor. It is a versatile solvent with a wide range of applications in various industries, including food, cosmetics, pharmaceuticals, and electronics. Ethyl lactate is a green solvent and has gained significant attention in recent years due to its low toxicity, biodegradability, and excellent solvency power.

Mécanisme D'action

Ethyl lactate acts as a solvent by dissolving polar and non-polar substances. It has a high boiling point and low viscosity, which makes it an excellent solvent for high molecular weight compounds. It also has a low surface tension, which allows it to penetrate into narrow spaces and clean surfaces effectively.

Biochemical and Physiological Effects:

Ethyl lactate has low toxicity and is safe for human consumption. It is rapidly metabolized by the liver and excreted in the urine. It has been shown to have no adverse effects on the liver, kidney, or blood parameters. It is also non-irritating to the skin and eyes.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl lactate has several advantages as a solvent for laboratory experiments. It is a green solvent and has low toxicity, which makes it safe for researchers to handle. It is also readily available and cost-effective. However, it has some limitations, such as its low boiling point, which limits its use in high-temperature reactions. It also has a strong odor, which can be unpleasant for some researchers.

Orientations Futures

There are several future directions for research on ethyl lactate. One area of research is the development of new methods for the synthesis of ethyl lactate that are more efficient and cost-effective. Another area of research is the study of the potential applications of ethyl lactate in the field of nanotechnology. Ethyl lactate has been shown to be an excellent solvent for the synthesis of nanoparticles, and further research could lead to the development of new nanomaterials with unique properties. Finally, the use of ethyl lactate as a solvent for carbon capture and storage is an area of research that has significant potential for reducing greenhouse gas emissions.

Méthodes De Synthèse

Ethyl lactate is synthesized by the esterification of lactic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of 60-80°C for several hours until the desired yield is obtained. The crude product is then purified by distillation to obtain pure ethyl lactate.

Applications De Recherche Scientifique

Ethyl lactate has been extensively studied for its potential applications in various fields of science. In the food industry, it is used as a flavoring agent and solvent for food additives. It is also used as a solvent for natural extracts and essential oils. In the cosmetic industry, it is used as a solvent for fragrances, lotions, and creams. In the pharmaceutical industry, it is used as a solvent for drug delivery systems, such as transdermal patches and inhalers. In the electronics industry, it is used as a cleaning solvent for electronic components.

Propriétés

IUPAC Name |

ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=C[C@@H]1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)